molecular formula C19H17ClN2O2 B2727457 2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 903366-03-0

2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No.: B2727457
CAS No.: 903366-03-0
M. Wt: 340.81
InChI Key: YEZJFAJYTVSBFL-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4-chlorophenylacetamide moiety with a tetracyclic pyrrolo[3,2,1-ij]quinolin-4-one core.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-15-4-1-12(2-5-15)9-17(23)21-16-10-13-3-6-18(24)22-8-7-14(11-16)19(13)22/h1-2,4-5,10-11H,3,6-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZJFAJYTVSBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a member of the pyrroloquinoline class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C19H16ClN3O3
  • Molecular Weight : 369.8 g/mol
  • CAS Number : 898462-24-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that derivatives of pyrrolo[3,2,1-ij]quinoline exhibit potential as inhibitors of key enzymes involved in disease processes:

  • Anticoagulant Activity : Studies have shown that similar compounds can inhibit coagulation factors such as Factor Xa and Factor XIa. For instance, a related study indicated that certain derivatives demonstrated IC50 values ranging from 0.7 to 40 μM for Factor Xa inhibition . The mechanism involves competitive inhibition at the active sites of these factors.
  • Anticancer Potential : Compounds within this class have been investigated for their anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting that these compounds may induce apoptosis or inhibit cell proliferation through multiple pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide and its derivatives:

Biological ActivityObservationsReference
AnticoagulantSelective inhibition of Factor Xa and XIa
AnticancerCytotoxicity against various cancer cell lines
Enzyme InhibitionInhibition of dihydrofolate reductase
Antioxidant PropertiesFree radical scavenging activity

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Anticoagulant Activity :
    • A recent study synthesized several derivatives and assessed their anticoagulant properties through in vitro assays. The most effective compound showed an IC50 value of 3.68 μM for Factor Xa inhibition and 2 μM for Factor XIa inhibition .
  • Anticancer Research :
    • In a series of experiments evaluating the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives exhibited significant growth inhibition compared to control groups. Mechanistic studies suggested that these compounds may activate apoptotic pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action appears to involve:

  • Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    Cell LineIC50 Value (µM)
    A549 (Lung)0.36
    MCF7 (Breast)1.8

Research indicates that it targets specific kinases involved in cancer progression, notably cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation and transcriptional control in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Preliminary tests have demonstrated effectiveness against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

These results suggest its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in modulating inflammatory responses. Studies indicate that it may reduce cytokine release associated with inflammatory pathways. This property could be beneficial for conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers administered the compound to mice with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The compound exhibited a broader spectrum of activity than traditional antibiotics, suggesting its utility in treating resistant infections .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Scaffold Variations

a) N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CAS 898435-23-9)
  • Key Difference : Replaces the 4-chlorophenylacetamide group with a propionamide chain.
  • Propionamide’s longer alkyl chain may increase metabolic stability compared to acetamide derivatives .
b) N-(1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide (CAS 101651-47-2)
  • Key Difference: Lacks the 4-oxo group in the pyrroloquinoline core.
  • Implications : The missing ketone eliminates a hydrogen-bond acceptor, which could reduce interactions with polar binding pockets in biological targets. This may diminish inhibitory potency in enzyme-targeted applications .

Substituent Modifications

a) 2-Chloro-N-(4-fluorophenyl)acetamide
  • Key Difference: Simpler structure with a fluorophenyl group instead of the fused pyrroloquinolinone system.
  • Implications: The fluorophenyl group introduces electron-withdrawing effects, enhancing metabolic resistance compared to chlorophenyl.
b) 8-(4-Methylbenzoyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one Derivatives
  • Key Difference : Substituted with a benzoyl group at position 8 instead of acetamide.
  • However, the absence of the chlorophenyl-acetamide side chain alters pharmacophore geometry .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide, and what challenges arise during its synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, hydrazinocarbothioamide intermediates (similar to those in ) react with α-halocarbonyl compounds (e.g., ethyl bromoacetate) to form thiazole-fused derivatives. Key challenges include controlling regioselectivity in the pyrroloquinoline core and stabilizing reactive intermediates. Purification often requires column chromatography due to byproducts from tautomeric equilibria (e.g., amine:imine ratios of 50:50 observed in NMR analysis) .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on 1H NMR (to resolve tautomeric forms via NH proton signals at δ 13.30 ppm for amide and δ 11.20–10.10 ppm for amine/imine groups) and single-crystal X-ray diffraction (to resolve intramolecular interactions like C–H···O and N–H···O hydrogen bonds). For example, bond angles and torsion angles in analogous compounds (e.g., ) are compared against standard ranges (Allen et al., 1987) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the acetamide group. Avoid prolonged exposure to light, as the pyrroloquinoline moiety may undergo photodegradation. For handling, use PPE (gloves, goggles) and conduct reactions in a fume hood due to potential irritancy (see safety protocols in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported tautomeric ratios (e.g., amine vs. imine forms) observed in NMR data?

  • Methodological Answer : Use variable-temperature NMR to monitor dynamic equilibria. For example, cooling the sample to –40°C may slow tautomer interconversion, allowing distinct peaks for amine and imine forms to resolve. Computational methods (DFT calculations) can also predict dominant tautomers under specific conditions .

Q. What strategies optimize the compound’s bioactivity through structural modifications, and how are these changes validated?

  • Methodological Answer : Modify the 4-chlorophenyl or pyrroloquinoline moieties to enhance target binding. For example:
  • Replace the chlorophenyl group with fluorophenyl (to alter lipophilicity; see ).
  • Introduce electron-withdrawing groups on the quinoline ring (to modulate π-π stacking).
    Validate changes via docking studies (molecular dynamics) and in vitro assays (e.g., enzyme inhibition). Biological activity correlations can be analyzed using QSAR models .

Q. How should researchers design experiments to investigate environmental degradation pathways of this compound?

  • Methodological Answer : Follow a split-plot design (as in ) with variables like pH, UV exposure, and microbial activity. Use HPLC-MS to identify degradation products (e.g., cleavage of the acetamide bond or oxidation of the pyrroloquinoline ring). Long-term stability studies (over 6–12 months) should track half-life under simulated environmental conditions .

Q. What computational approaches are suitable for predicting intermolecular interactions in crystal packing?

  • Methodological Answer : Use Hirshfeld surface analysis and Mercury software (Cambridge Crystallographic Data Centre) to map interactions like N–H···O and C–H···π. For example, highlights intermolecular hydrogen bonds (Table 1) critical for stabilizing the crystal lattice. Pair these with DFT-based lattice energy calculations to prioritize polymorphs .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields or purity across studies?

  • Methodological Answer : Cross-validate results using orthogonal techniques:
  • Compare HPLC purity with elemental analysis (C/H/N ratios).
  • Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent ratios).
    Contradictions may arise from varying reaction scales or purification methods (e.g., recrystallization vs. chromatography) .

Tables for Key Data

Property Technique Typical Observations Reference
Tautomeric Ratios1H NMR (400 MHz, DMSO)δ 13.30 (amide NH), δ 11.20–10.10 (amine/imine NH)
Intramolecular InteractionsX-ray CrystallographyC–H···O (2.5 Å), N–H···O (2.8 Å)
Degradation Half-Life (pH 7)HPLC-MS (25°C)t₁/₂ = 28 days

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